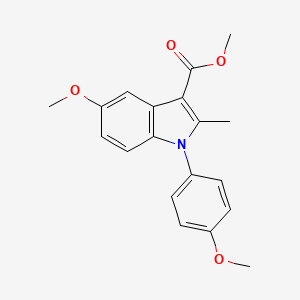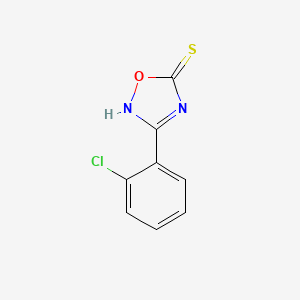
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom
Mechanism of Action
Target of Action
The compound belongs to the oxadiazole class . Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects . They are known to interact with various enzymes and proteins that contribute to cell proliferation .
Biochemical Pathways
Oxadiazole derivatives have been shown to interfere with a variety of biological processes, including cell proliferation and various enzymatic reactions .
Result of Action
Based on the biological activities of other oxadiazole derivatives, it could potentially have anticancer, antiviral, or antimicrobial effects .
Biochemical Analysis
Biochemical Properties
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily mediated through its thiol group, which can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can modulate the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell fate. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can influence overall cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiol group of this compound can form covalent bonds with cysteine residues in enzymes, leading to their inhibition or activation . Additionally, this compound can interact with DNA and RNA, affecting their stability and function. The changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins, which can either enhance or repress the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity . The degradation products of this compound may also have distinct biochemical properties, which can influence the overall effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity, which can persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of this compound, and careful dosage optimization is required to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The enzymes involved in these pathways include cytochrome P450 enzymes, which catalyze the oxidation of this compound, and conjugating enzymes, which facilitate its excretion. The metabolic products of this compound can also interact with other biomolecules, influencing metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus . The targeting signals and post-translational modifications that direct this compound to these compartments are crucial for its biochemical activity. The localization of this compound to the mitochondria, for example, can influence mitochondrial function and energy production, while its presence in the nucleus can affect gene expression and DNA stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticonvulsant, antimicrobial, and anticancer agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in high-energy materials.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol can be compared with other oxadiazole derivatives, such as:
- 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The unique properties of this compound, such as its specific electronic and steric effects, contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLTYECQEMXNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)ON2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


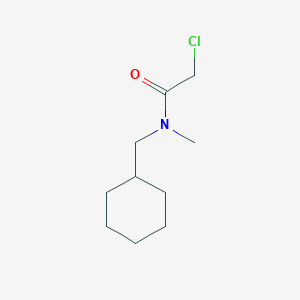

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
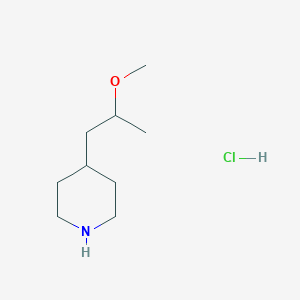
![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
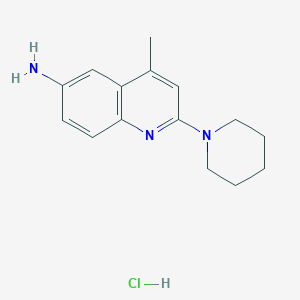
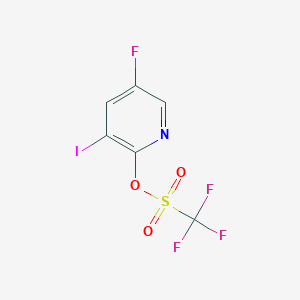
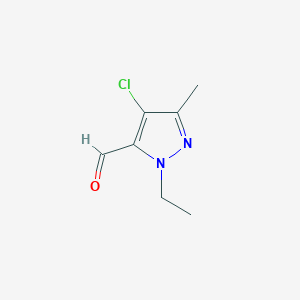
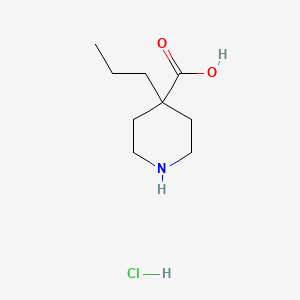
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
